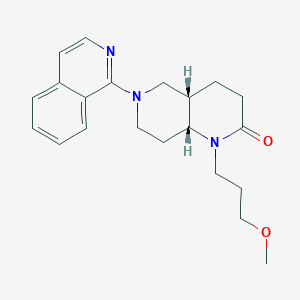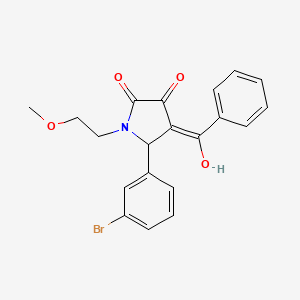![molecular formula C20H30N2O2 B5317459 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)
4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-(3-chlorophenyl)-3-propylmorpholine hydrochloride and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride involves its binding to the dopamine D2 receptor. The compound acts as a partial agonist of the receptor, which results in the modulation of dopamine neurotransmission. This modulation has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have potent binding affinity for the dopamine D2 receptor and has been shown to modulate dopamine neurotransmission. This modulation has been found to have potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
実験室実験の利点と制限
The advantages of using 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride in laboratory experiments include its potent binding affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine neurotransmission. Additionally, the compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The limitations of using the compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
The future directions for research on 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride include further studies on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound could be studied for its potential use as an analgesic and anti-inflammatory agent. Further studies could also be conducted to determine the safety and efficacy of the compound in humans. Finally, the compound could be modified to improve its binding affinity for the dopamine D2 receptor and its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to determine the safety and efficacy of the compound in humans and to explore its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
合成法
The synthesis method for 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride involves the reaction of 3-propylmorpholine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with a high degree of purity.
科学的研究の応用
4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have potent binding affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
[3-(piperidin-4-ylmethyl)phenyl]-(3-propylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-4-19-15-24-12-11-22(19)20(23)18-6-3-5-17(14-18)13-16-7-9-21-10-8-16/h3,5-6,14,16,19,21H,2,4,7-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGKXMXPVAGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5317383.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5317388.png)
![1-{5-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}anthra-9,10-quinone](/img/structure/B5317397.png)
![2-(benzyloxy)-N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]acetamide](/img/structure/B5317406.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5317416.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B5317417.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B5317425.png)
![ethyl 1-[2-(2-bromophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317432.png)
![4-[(4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5317437.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5317455.png)
![N-(3-{[3-(4-morpholinyl)propyl]amino}-2-quinoxalinyl)benzenesulfonamide](/img/structure/B5317464.png)
![N-cyclopentyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5317465.png)
